Acetic acid;1-iodoundecan-2-ol
Description
Acetic acid;1-iodoundecan-2-ol (CAS: 729579-47-9) is a halogenated ester derived from the reaction of acetic acid with 1-iodoundecan-2-ol. Its molecular formula is C₁₄H₂₇IO₃, combining a 12-carbon iodinated alcohol chain with an acetyl group. Structurally, the iodine atom is positioned at the terminal carbon of the dodecanol backbone, while the hydroxyl group at the second carbon is esterified with acetic acid . This compound is notable for its unique physicochemical properties, influenced by the electron-withdrawing iodine substituent and the long hydrophobic alkyl chain. Applications may include organic synthesis intermediates, surfactants, or antimicrobial agents, though specific industrial uses remain understudied compared to non-halogenated acetic acid esters.
Properties
CAS No. |
699021-30-2 |
|---|---|
Molecular Formula |
C13H27IO3 |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
acetic acid;1-iodoundecan-2-ol |
InChI |
InChI=1S/C11H23IO.C2H4O2/c1-2-3-4-5-6-7-8-9-11(13)10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
InChI Key |
NHDBWZUSNAQJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CI)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodoundecan-2-ol typically involves the iodination of undecanol followed by esterification with acetic acid. One common method includes the reaction of undecanol with iodine and a suitable oxidizing agent to form 1-iodoundecanol. This intermediate is then reacted with acetic acid under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-iodoundecan-2-ol undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding undecanol derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Undecanol derivatives.
Substitution: Hydroxyl or amino-substituted undecanol derivatives.
Scientific Research Applications
Acetic acid;1-iodoundecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Mechanism of Action
The mechanism of action of acetic acid;1-iodoundecan-2-ol involves its interaction with molecular targets through its iodine atom and ester functional group. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release acetic acid and 1-iodoundecanol. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Halogenated Acetic Acid Esters
- 2-Tridecen-1-ol,1-acetate (CAS: 68480-26-2): A 13-carbon unsaturated ester with a double bond at position 2. Unlike the target compound, it lacks halogenation, resulting in lower molecular weight (240.38 g/mol vs. 372.28 g/mol) and distinct reactivity due to the absence of iodine’s polarizable electron cloud .
- Ethyl 2-(2-Indolyl)acetate: An aromatic ester with an indole moiety.
Long-Chain Alcohol Esters
- 1-Oleoyl-2-acetylglycerol (CAS: 86390-77-4): A glycerol-based ester with oleic acid and acetyl groups. This compound’s branched structure contrasts with the linear alkyl chain of the target compound, affecting solubility and lipid bilayer interactions .
Physicochemical Properties
Key Observations :
- The iodine atom in this compound increases molecular weight and lipophilicity compared to non-halogenated analogs. This enhances stability in nonpolar environments but may reduce aqueous solubility .
- The absence of iodine in 2-Tridecen-1-ol,1-acetate allows for oxidative reactions at the double bond, a pathway unavailable in the target compound .
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